1,2-Diamino-4-(furan-2-yl)-6-oxopyridine-3,5-dicarbonitrile
Overview
Description
1,2-Diamino-4-(furan-2-yl)-6-oxopyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diamino-4-(furan-2-yl)-6-oxopyridine-3,5-dicarbonitrile typically involves the reaction of 1,2-diamino-4-nitrobenzene with furan-2-carbaldehyde in the presence of a catalyst such as copper sulfate. This reaction yields 2-(furan-2-yl)-5(6)-nitro-1H-benzimidazole, which can then be further modified through various chemical reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Diamino-4-(furan-2-yl)-6-oxopyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like tin in concentrated hydrochloric acid.
Substitution: Electrophilic substitution reactions can occur, introducing different substituents into the furan or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin in concentrated hydrochloric acid.
Substitution: Various electrophiles such as bromine, nitric acid, and sulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,2-Diamino-4-(furan-2-yl)-6-oxopyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2-diamino-4-(furan-2-yl)-6-oxopyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-5(6)-nitro-1H-benzimidazole: A related compound with a similar structure but different functional groups.
1,3,4-Thiadiazole Derivatives: Compounds with a thiadiazole ring that exhibit similar chemical reactivity and biological activities.
Uniqueness
1,2-Diamino-4-(furan-2-yl)-6-oxopyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,2-diamino-4-(furan-2-yl)-6-oxopyridine-3,5-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2/c12-4-6-9(8-2-1-3-18-8)7(5-13)11(17)16(15)10(6)14/h1-3H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZLADLIVLTPBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392625 | |
Record name | ST50429614 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320340-20-3 | |
Record name | ST50429614 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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